4-(Piperidin-1-ylcarbonothioyl)phenyl 4-methoxybenzoate
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Overview
Description
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE is a chemical compound that belongs to the class of piperidine derivatives. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperidine ring, a carbothioyl group, and a methoxybenzoate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE typically involves the reaction of piperidine with 4-methoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine that serves as a precursor for many piperidine derivatives.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Matrine: A piperidine alkaloid with potential anticancer and antiviral activities.
Uniqueness
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21NO3S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C20H21NO3S/c1-23-17-9-7-16(8-10-17)20(22)24-18-11-5-15(6-12-18)19(25)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3 |
InChI Key |
BKUBIJGKFBWMGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3 |
Origin of Product |
United States |
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